molecular formula C10H16O B14409433 Ethanone, 1-[2-(2-propenyl)cyclopentyl]- CAS No. 85283-32-5

Ethanone, 1-[2-(2-propenyl)cyclopentyl]-

Cat. No.: B14409433
CAS No.: 85283-32-5
M. Wt: 152.23 g/mol
InChI Key: KQJMZWRJJQBLOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 1-[2-(2-propenyl)cyclopentyl]- (CAS 152090-71-6) is a cyclic ketone featuring a cyclopentyl ring substituted with a 2-propenyl (allyl) group at the 2-position and an acetyl group. Its molecular formula is inferred as C₁₀H₁₄O, based on structural analogs . The compound belongs to the class of cyclopentyl ethanones, which are notable for their utility in organic synthesis, particularly as intermediates in pharmaceuticals and fragrances. The 2-propenyl substituent introduces an alkene functionality, enabling reactivity in addition and polymerization reactions .

Properties

CAS No.

85283-32-5

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

1-(2-prop-2-enylcyclopentyl)ethanone

InChI

InChI=1S/C10H16O/c1-3-5-9-6-4-7-10(9)8(2)11/h3,9-10H,1,4-7H2,2H3

InChI Key

KQJMZWRJJQBLOR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCCC1CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-[2-(2-propenyl)cyclopentyl]- typically involves the following steps:

    Propenylation: The addition of a propenyl group to the cyclopentyl ring.

Industrial Production Methods: Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Common methods include:

    Catalytic Hydrogenation: Using catalysts such as palladium or platinum to facilitate the addition of hydrogen atoms.

    Grignard Reaction: Utilizing Grignard reagents to introduce the propenyl group.

Chemical Reactions Analysis

Types of Reactions: Ethanone, 1-[2-(2-propenyl)cyclopentyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The propenyl group can undergo substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-).

Major Products:

    Alcohols: Formed through reduction reactions.

    Carboxylic Acids: Formed through oxidation reactions.

    Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

Ethanone, 1-[2-(2-propenyl)cyclopentyl]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethanone, 1-[2-(2-propenyl)cyclopentyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The propenyl group can participate in various biochemical pathways, influencing the compound’s reactivity and biological activity. The cyclopentyl ring provides structural stability and influences the compound’s overall conformation.

Comparison with Similar Compounds

Ethanone, 1-(2-methyl-1-cyclopenten-1-yl) (CAS 3168-90-9)

  • Molecular Formula : C₈H₁₂O
  • Molecular Weight : 124.18 g/mol
  • Structure : Contains a cyclopentenyl ring (a five-membered ring with one double bond) substituted with a methyl group and an acetyl moiety.
  • Key Differences: The cyclopentenyl ring introduces a conjugated double bond, enhancing stability compared to the saturated cyclopentyl ring in the target compound.

Ethanone, 1-(1-benzoylcyclopentyl)- (CAS 172745-75-4)

  • Molecular Formula : C₁₄H₁₆O₂
  • Molecular Weight : 216.28 g/mol
  • Structure : Features a benzoyl group (aromatic ketone) attached to the cyclopentyl ring.
  • Key Differences :
    • The benzoyl group increases molecular weight and introduces aromaticity, which enhances UV absorption and alters solubility in polar solvents.
    • The absence of an alkene group reduces reactivity in addition reactions compared to the propenyl-substituted target compound .

Ethanone, 1-[3-[[(2-aminoethyl)cyclopropylamino]methyl]-1-piperidinyl] (CAS 1353954-47-8)

  • Molecular Formula : C₁₂H₂₃N₃O
  • Molecular Weight : 225.33 g/mol
  • Structure: Contains a piperidinyl ring with a complex substituent including cyclopropane and aminoethyl groups.
  • Key Differences: Nitrogen-rich structure increases polarity and water solubility, contrasting with the hydrophobic 2-propenyl group in the target compound. The amino groups enable hydrogen bonding, impacting biological activity and melting points .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Highlights
Ethanone, 1-[2-(2-propenyl)cyclopentyl]- 152090-71-6 C₁₀H₁₄O ~152.22 (inferred) 2-propenyl, cyclopentyl Alkene addition, polymerization potential
Ethanone, 1-(2-methyl-1-cyclopenten-1-yl) 3168-90-9 C₈H₁₂O 124.18 Methyl, cyclopentenyl Conjugated double bond stability
Ethanone, 1-(1-benzoylcyclopentyl)- 172745-75-4 C₁₄H₁₆O₂ 216.28 Benzoyl, cyclopentyl Aromatic UV activity
Ethanone, 1-[3-[[(2-aminoethyl)...piperidinyl] 1353954-47-8 C₁₂H₂₃N₃O 225.33 Aminoethyl, cyclopropane Hydrogen bonding, polar solubility

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.